
1-(2,3-Dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DIET and has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, making it an important research topic.
作用机制
The mechanism of action of DIET involves its interaction with GPCRs, particularly serotonin receptors. DIET acts as a partial agonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. The compound has also been found to interact with other serotonin receptors such as 5-HT2A and 5-HT2C, which are involved in the regulation of appetite, sleep, and cognition. The binding of DIET to these receptors leads to the activation of downstream signaling pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
DIET has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, the modulation of intracellular signaling pathways, and the regulation of gene expression. The compound has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and cognition. DIET has also been found to regulate ion channels such as potassium channels, which are involved in the regulation of neuronal excitability. In addition, the compound has been shown to modulate intracellular signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. DIET has also been found to regulate the expression of genes involved in the regulation of neuronal plasticity and survival.
实验室实验的优点和局限性
One of the advantages of using DIET in lab experiments is its high potency and selectivity for serotonin receptors. The compound has been found to have a high affinity for various serotonin receptors, making it a useful tool for studying the function and regulation of these receptors. Another advantage of using DIET is its stability and solubility in various solvents, making it easy to handle and store. However, one of the limitations of using DIET is its potential toxicity and side effects, which may affect the validity of experimental results. Therefore, it is important to use appropriate controls and safety measures when working with DIET in lab experiments.
未来方向
There are several future directions for research on DIET, including the development of new ligands with improved selectivity and potency for serotonin receptors, the investigation of the role of DIET in the regulation of other neurotransmitter systems, and the development of new therapeutic agents based on DIET. In addition, further research is needed to investigate the potential side effects and toxicity of DIET, as well as its pharmacokinetic properties and metabolic pathways. Overall, research on DIET has the potential to contribute to our understanding of the mechanisms underlying the regulation of mood, cognition, and behavior, and to the development of new treatments for neuropsychiatric disorders.
合成方法
The synthesis of DIET involves the reaction of 3-(1H-indol-3-yl)propan-1-amine and 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours to obtain DIET in high yield.
科学研究应用
DIET has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been used as a ligand for G protein-coupled receptors (GPCRs) such as serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. DIET has also been used as a tool for studying the mechanism of action of GPCRs and their downstream signaling pathways. In addition, DIET has been found to have potential applications in drug discovery and development, particularly in the development of new antidepressants and antipsychotics.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(7-15-9-13-8-14-15)16-6-5-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMUOIBBARWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
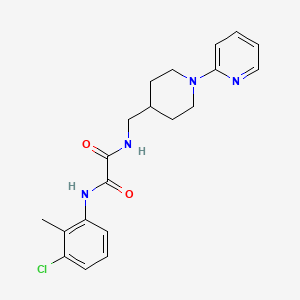

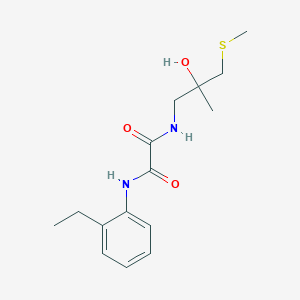

![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)
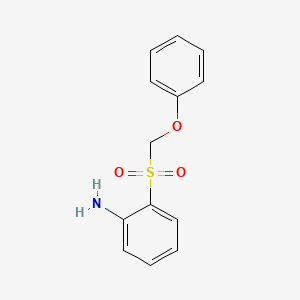
![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)
![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)
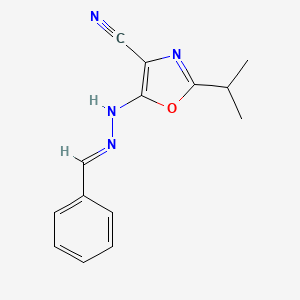


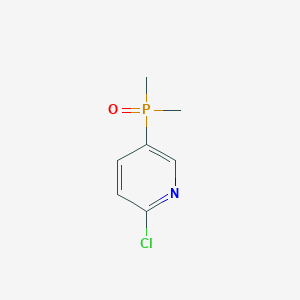
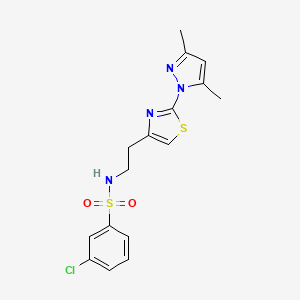
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)
